Home > Products > Screening Compounds P87715 > Potassium 4-aminosalicylate
Potassium 4-aminosalicylate - 133-09-5

Potassium 4-aminosalicylate

Catalog Number: EVT-456909
CAS Number: 133-09-5
Molecular Formula: C7H7KNO3
Molecular Weight: 192.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potassium Aminosalicylate is the potassium salt form of aminosalicylic acid, an analog of aminobenzoic acid used to treat tuberculosis. Although the mechanism of action of potassium aminosalicylate remains to be elucidated, its effects on mycobacteria may be attributed to inhibition of folic acid or mycobactin (cell wall component) synthesis. This agent also inhibits the onset of drug resistance to streptomycin and isoniazid.
Synthesis Analysis

Methods and Technical Details

The synthesis of potassium 4-aminosalicylate typically involves the following methods:

  1. Heating m-Aminophenol with Potassium Carbonate:
    • A finely powdered mixture of m-aminophenol and potassium carbonate is heated between 150°C and 190°C in an atmosphere of carbon dioxide. This process occurs under substantially anhydrous conditions to facilitate the reaction while removing water produced during the process .
    • The reaction yields a high purity product, often exceeding 90% yield, which is significantly higher than traditional methods that yield only about 40-45% .
  2. Alternative Methods:
    • Other methods include using sodium bicarbonate or ammonium carbonate to create aqueous mixtures that are then processed to precipitate the desired product .

Technical Details

The reaction conditions are critical for maximizing yield and purity. The use of carbon dioxide helps maintain an inert atmosphere that prevents unwanted side reactions. The process may be conducted in a ball mill to ensure thorough mixing and uniform heating.

Molecular Structure Analysis

Structure and Data

Potassium 4-aminosalicylate features a salicylic acid backbone with an amino group at the para position. Its structural representation can be denoted as follows:

  • Chemical Structure:
    C7H7NO3K\text{C}_7\text{H}_7\text{N}\text{O}_3\text{K}
  • Molecular Geometry: The compound exhibits a planar structure due to resonance stabilization within the aromatic ring.

Data

  • Molecular Weight: Approximately 202.24 g/mol
  • Melting Point: Typically around 160°C for the pure compound.
  • Solubility: Soluble in water, which is advantageous for its pharmaceutical applications.
Chemical Reactions Analysis

Reactions and Technical Details

Potassium 4-aminosalicylate participates in various chemical reactions, primarily related to its therapeutic applications:

  1. Decarboxylation: In moist environments, it can undergo decarboxylation, leading to degradation products that may affect its efficacy.
  2. Acid-Base Reactions: As it contains acidic functional groups, it can participate in neutralization reactions with bases.
  3. Formation of Derivatives: It can react with other functional groups to form derivatives useful in drug formulations or further chemical synthesis.
Mechanism of Action

Process and Data

The mechanism by which potassium 4-aminosalicylate exerts its therapeutic effects is not fully elucidated but involves several proposed pathways:

  1. Antitubercular Activity: It inhibits the growth of Mycobacterium tuberculosis, possibly by interfering with folic acid synthesis or by acting on bacterial cell wall synthesis pathways.
  2. Anti-inflammatory Effects: While not as potent as other aminosalicylates like 5-aminosalicylic acid, it may inhibit nuclear factor kappa B (NF-kB), thus reducing inflammation .
  3. Pharmacokinetics: The compound is absorbed through the gastrointestinal tract, distributed into various bodily fluids, and metabolized primarily in the liver through acetylation processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water, which facilitates its use in oral formulations.
  • Stability: Stable under dry conditions but sensitive to moisture, leading to potential degradation.

Relevant Data or Analyses

  • pKa Value: Approximately between 3 and 4, indicating weak acidity.
  • Half-Life: Approximately one hour in plasma, influencing dosing regimens for therapeutic use.
Applications

Scientific Uses

Potassium 4-aminosalicylate has several significant applications:

  1. Antitubercular Agent: Primarily used in combination therapy for tuberculosis treatment due to its effectiveness against resistant strains of Mycobacterium tuberculosis.
  2. Inflammatory Bowel Disease Treatment: It has been explored for use in treating ulcerative colitis due to its anti-inflammatory properties .
  3. Research Applications: Used in studies examining drug interactions and mechanisms of action related to aminobenzoic acids.
Introduction to Potassium 4-Aminosalicylate

Historical Development and Discovery

Potassium 4-aminosalicylate originates from the parent compound para-aminosalicylic acid (4-aminosalicylic acid), first synthesized in 1902 by Seidel and Bittner. Its antitubercular potential remained unexplored until 1943, when Swedish chemist Jörgen Lehmann, recognizing Mycobacterium tuberculosis’s metabolic dependence on salicylic acid, evaluated 4-aminosalicylic acid as a therapeutic analog. Clinical trials commenced in 1944, with the first tuberculosis patient demonstrating dramatic recovery, marking a pivotal advancement beyond streptomycin monotherapy. By 1948, the British Medical Research Council established that combining 4-aminosalicylic acid with streptomycin reduced bacterial resistance, cementing combination therapy as the standard for tuberculosis treatment. The potassium salt formulation emerged later to improve solubility and tolerability, though its development timeline remains less documented than the acid form [4] [7].

Table 1: Key Historical Milestones in Aminosalicylate Development

YearEventSignificance
1902Synthesis of 4-aminosalicylic acid by Seidel and BittnerInitial chemical creation without therapeutic application
1943Lehmann’s hypothesis of antitubercular activityRational drug design based on bacterial metabolism
1944First successful human trial of 4-aminosalicylic acidValidation of clinical efficacy in tuberculosis
1948British MRC combination therapy trial (streptomycin + 4-aminosalicylic acid)Established principle of multi-drug regimens to prevent resistance

Structural and Functional Relationship to Aminosalicylic Acid Derivatives

Potassium 4-aminosalicylic acid (chemical formula: C₇H₆KNO₃; molecular weight: 191.24 g/mol) is the potassium salt of 4-aminosalicylic acid. Its structure comprises a benzene ring with three functional groups: an amino group (-NH₂) at the para position (C4), a carboxylic acid group (-COOH) at C1, and a hydroxyl group (-OH) at the ortho position (C2). The potassium ion replaces the acidic proton of the carboxylic acid group, forming a carboxylate (-COO⁻K⁺). This modification enhances water solubility compared to the free acid or positional isomers like 5-aminosalicylic acid (mesalazine) [8].

Table 2: Structural Comparison of Aminosalicylate Derivatives

CompoundChemical StructureAmino Group PositionKey Physicochemical Properties
Potassium 4-aminosalicylateC₇H₆KNO₃ (potassium 4-amino-2-hydroxybenzoate)C4 (para)High water solubility; crystalline solid
4-Aminosalicylic acidC₇H₇NO₃ (4-amino-2-hydroxybenzoic acid)C4 (para)Moderate solubility; prone to decarboxylation
5-Aminosalicylic acidC₇H₇NO₃ (5-amino-2-hydroxybenzoic acid)C5 (meta)Low solubility; unstable to oxidation
SulfasalazineC₁₈H₁₄N₄O₅S (azo-linked 5-ASA + sulfapyridine)5-ASA moietyProdrug requiring colonic bacterial cleavage

Functionally, 4-aminosalicylic acid derivatives act as antimetabolites. Recent research confirms that 4-aminosalicylic acid serves as a prodrug incorporated into the folate biosynthesis pathway. Dihydropteroate synthase (DHPS) utilizes 4-aminosalicylic acid instead of para-aminobenzoic acid, forming hydroxyl dihydropteroate. Subsequent enzymatic steps generate hydroxyl dihydrofolate analogs, which competitively inhibit dihydrofolate reductase (DHFR)—an enzyme essential for nucleotide synthesis. This mechanism disrupts DNA replication in Mycobacterium tuberculosis. The potassium salt’s improved solubility may facilitate bioavailability, though its intracellular mechanism aligns with the parent compound [2] . Resistance arises from mutations in dihydrofolate synthase (folC) or overexpression of alternative enzymes like riboflavin biosynthesis protein (RibD), which bypass DHFR inhibition [2].

Role in Modern Pharmacotherapy: Tuberculosis and Inflammatory Bowel Disease

Tuberculosis

Potassium 4-aminosalicylic acid retains clinical utility as a second-line agent for drug-resistant tuberculosis. Its bactericidal activity stems from folate pathway inhibition, effective against strains resistant to first-line drugs (isoniazid, rifampicin). A 2018 clinical study demonstrated a 68.4% favorable response rate when used in pre-extensively drug-resistant tuberculosis (pre-XDR-TB) involving fluoroquinolone resistance. However, efficacy drops to 40% in extensively drug-resistant tuberculosis (XDR-TB), underscoring its role in specific resistance profiles rather than pan-resistant infections [5]. The World Health Organization classifies 4-aminosalicylic acid derivatives as Group D3 ("add-on") drugs for multidrug-resistant tuberculosis regimens, though recent clinical data advocate for re-evaluation as Group C ("core") agents due to demonstrated efficacy in combinatorial therapy [5] [7].

Inflammatory Bowel Disease (IBD)

Despite being overshadowed by 5-aminosalicylic acid formulations for ulcerative colitis, 4-aminosalicylic acid exhibits potent anti-inflammatory properties. Clinical trials indicate topical 4-aminosalicylic acid enemas achieve remission in left-sided ulcerative colitis at half the dosage of 5-aminosalicylic acid, attributed to enhanced mucosal healing and reduced neutrophil infiltration (measured via myeloperoxidase activity). Molecular studies reveal dual mechanisms:

  • Inhibition of NF-κB: Suppresses pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) [10].
  • Scavenging of Reactive Oxygen Species: Mitigates oxidative tissue damage in inflamed colonic mucosa [3].

Notably, 4-aminosalicylic acid lacks association with pancreatitis—a risk with 5-aminosalicylic acid—making it a viable alternative for sensitive patients. Colon-specific prodrugs like 4-aminosalicylic acid-β-O-glucoside enhance delivery, releasing >70% active drug in the colon versus <9% in the upper GI tract [3] [4].

Table 3: Therapeutic Applications of Potassium 4-Aminosalicylate

ConditionMechanism of ActionClinical EvidenceAdvantages Over Alternatives
Drug-Resistant TuberculosisInhibition of folate metabolism via DHFR blockade68.4% efficacy in pre-XDR-TB; synergistic with other agentsActivity against multidrug-resistant strains
Ulcerative ColitisNF-κB suppression; antioxidant effectsComparable to sulfasalazine in TNBS-induced colitis models; 50% potency increase vs. 5-ASALower pancreatitis risk; targeted prodrug options

Emerging Research

Novel derivatives conjugated to tuftsin carrier peptides (e.g., TKPKG) demonstrate enhanced intracellular delivery into macrophages—key reservoirs for Mycobacterium tuberculosis. These conjugates leverage enzyme-labile linkers (GFLG) for lysosomal drug release, potentially improving host-directed therapy .

Properties

CAS Number

133-09-5

Product Name

Potassium 4-aminosalicylate

IUPAC Name

potassium;4-amino-2-hydroxybenzoate

Molecular Formula

C7H7KNO3

Molecular Weight

192.23 g/mol

InChI

InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);

InChI Key

CDLODIXNTFPTEN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+]

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O.[K]

Isomeric SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.